molecular formula C14H15BrN2 B11833478 N1-(4-Bromo-3-methylphenyl)-6-methylbenzene-1,2-diamine

N1-(4-Bromo-3-methylphenyl)-6-methylbenzene-1,2-diamine

Cat. No.: B11833478
M. Wt: 291.19 g/mol
InChI Key: XDXUGFFAHIPIPN-UHFFFAOYSA-N
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Description

N1-(4-Bromo-3-methylphenyl)-6-methylbenzene-1,2-diamine is an organic compound characterized by the presence of bromine and methyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-Bromo-3-methylphenyl)-6-methylbenzene-1,2-diamine typically involves the reaction of 4-bromo-3-methylaniline with 6-methylbenzene-1,2-diamine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as palladium on carbon (Pd/C). The reaction mixture is heated to a specific temperature, usually around 100°C, and stirred for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N1-(4-Bromo-3-methylphenyl)-6-methylbenzene-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted anilines.

Scientific Research Applications

N1-(4-Bromo-3-methylphenyl)-6-methylbenzene-1,2-diamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-(4-Bromo-3-methylphenyl)-6-methylbenzene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • N1-(4-Bromo-3-methylphenyl)-3-morpholinopropanamide
  • (4-Bromo-3-methylphenyl)(morpholino)methanone
  • N-(4-Bromo-3-methylphenyl)-1-naphthamide

Uniqueness

N1-(4-Bromo-3-methylphenyl)-6-methylbenzene-1,2-diamine is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C14H15BrN2

Molecular Weight

291.19 g/mol

IUPAC Name

2-N-(4-bromo-3-methylphenyl)-3-methylbenzene-1,2-diamine

InChI

InChI=1S/C14H15BrN2/c1-9-4-3-5-13(16)14(9)17-11-6-7-12(15)10(2)8-11/h3-8,17H,16H2,1-2H3

InChI Key

XDXUGFFAHIPIPN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N)NC2=CC(=C(C=C2)Br)C

Origin of Product

United States

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